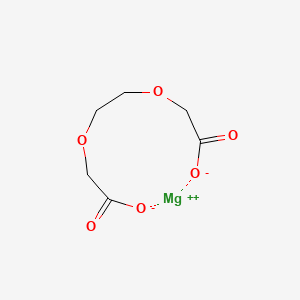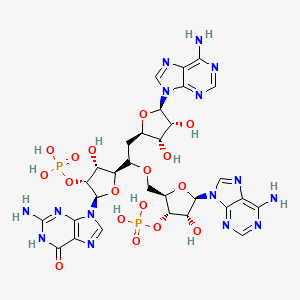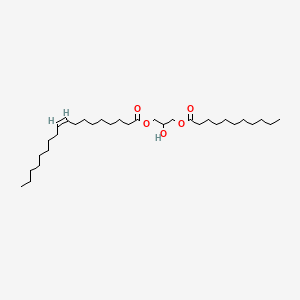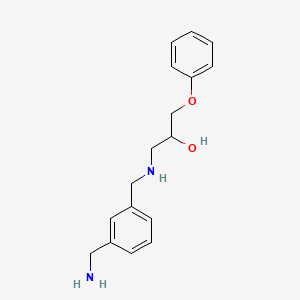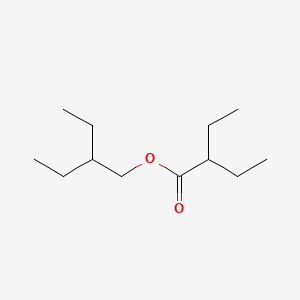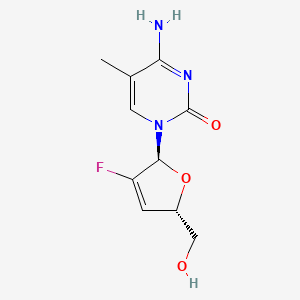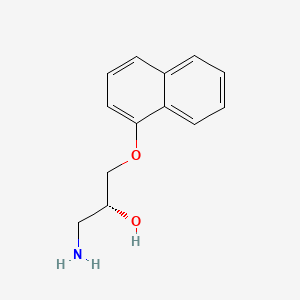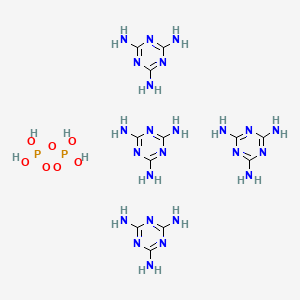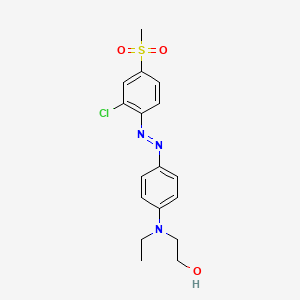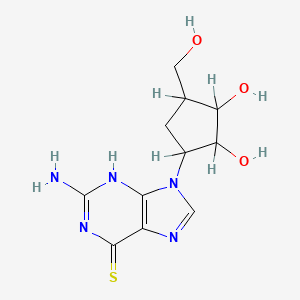
9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives and specific reagents that introduce the thione and amino groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce amino groups.
Thionation reactions: using reagents like phosphorus pentasulfide (P2S5) to convert carbonyl groups to thione groups.
Cyclization reactions: to form the cyclopentyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, chromatography, and recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, purine derivatives are essential for studying nucleic acids and their functions. This compound may be used in research related to DNA and RNA synthesis, replication, and repair.
Medicine
In medicine, purine derivatives have potential therapeutic applications. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” involves its interaction with molecular targets and pathways. The compound may:
Bind to specific enzymes or receptors: Modulating their activity and affecting biochemical pathways.
Inhibit or activate enzymes: Leading to changes in metabolic processes.
Interact with nucleic acids: Affecting DNA or RNA synthesis and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A purine derivative found in DNA and RNA.
Guanine: Another purine derivative found in DNA and RNA.
Thioguanine: A purine analog used in chemotherapy.
Uniqueness
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is unique due to its specific functional groups and structural features
Eigenschaften
CAS-Nummer |
88801-85-8 |
|---|---|
Molekularformel |
C11H15N5O3S |
Molekulargewicht |
297.34 g/mol |
IUPAC-Name |
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H15N5O3S/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20) |
InChI-Schlüssel |
XPULRKNZIDAAQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C2NC(=NC3=S)N)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


